
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-, also known by its chemical formula C14H19BO2, is an intriguing organic compound. It features a unique boron-containing heterocyclic ring system, which contributes to its diverse properties and applications .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a boronic acid derivative with an appropriate diene or alkyne. For example, the reaction of 2,3-dihydrofuran with a boronic acid in the presence of a suitable catalyst can yield 1,3,2-benzodioxaboroles. The stereochemistry of the double bond in the diene precursor influences the final product .
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the above-mentioned reactions.
Chemical Reactions Analysis
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron-oxygen bond leads to the corresponding boron-containing alcohols.
Substitution: The boron atom can be substituted with other groups. Common reagents include boronic acids, transition metal catalysts (such as palladium), and oxidants/reductants.
Major products from these reactions include boronic acids, which find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: Researchers explore its potential as a bioorthogonal reagent for labeling biomolecules.
Medicine: Investigations focus on its role in drug discovery, especially in designing boron-containing pharmaceuticals.
Industry: Its unique properties make it valuable for materials science and catalysis.
Mechanism of Action
The exact mechanism by which 1,3,2-benzodioxaboroles exert their effects depends on the specific application. their boron-containing structure likely interacts with biological targets, enzymes, or receptors. Further studies are needed to elucidate precise pathways.
Comparison with Similar Compounds
1,3,2-Benzodioxaborole derivatives share similarities with other boron-containing compounds, such as boronic acids and boronate esters. their specific substituents and ring systems distinguish them from their counterparts .
Properties
CAS No. |
142067-28-5 |
|---|---|
Molecular Formula |
C11H11BO2 |
Molecular Weight |
186.02 g/mol |
InChI |
InChI=1S/C11H11BO2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,8H,1-2H3 |
InChI Key |
STHQAXHTOYEYHV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


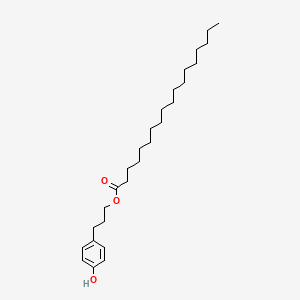
silane](/img/structure/B14276379.png)

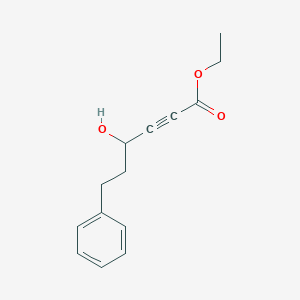
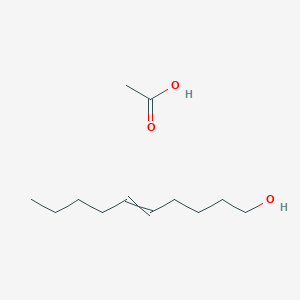
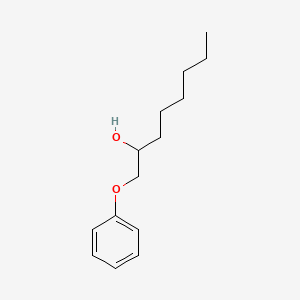
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
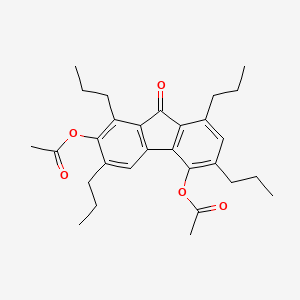
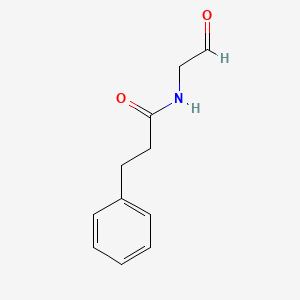
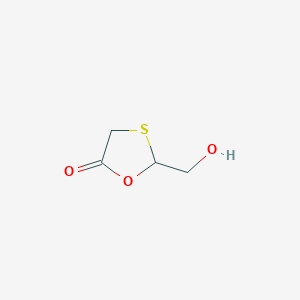
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
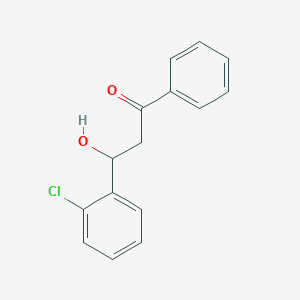
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
